N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide
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Overview
Description
“N-(2-oxo-2-(spiro[chroman-2,4’-piperidin]-1’-yl)ethyl)benzamide” is a compound that is part of the spiro[chroman-2,4’-piperidine]-4 (3H)-one class . This class of compounds has been recognized as a valuable scaffold used by many medicinal chemists and pharmacologists to produce therapeutically effective biologicals . They have been incorporated in a wide variety of pharmaceuticals and biochemicals .
Synthesis Analysis
The synthesis of spiro[chroman-2,4’-piperidine]-4 (3H)-one compounds usually involves simultaneous reactions of condensation and cyclization . The key intermediate, tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate, was prepared by the reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone in a base-catalyzed spirocyclization .Molecular Structure Analysis
Spiro[chroman-2,4’-piperidine]-4 (3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . The spiro carbon atom connects the two rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, many reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Scientific Research Applications
1. Pain Management
N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide (ADL5859) and a related compound, ADL5747, are δ-opioid agonists with potential for treating chronic pain. These compounds exhibit analgesic effects in various pain models without inducing typical δ agonist side effects like hyperlocomotion or receptor internalization, suggesting their effectiveness and safety profile for pain management (Nozaki et al., 2012).
2. Synthesis Techniques
A method for synthesizing spiro-1,3-oxazine derivatives, including compounds structurally similar to N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide, has been developed using microwave-assisted cyclization. This technique highlights a rapid and efficient approach for generating such complex molecules (Saikia et al., 2014).
3. Receptor Affinity Studies
Spiropiperidine derivatives, including spiro[[2]benzopyran-1,4‘-piperidines], demonstrate significant affinity for σ1- and σ2-receptors. These compounds, through systematic variations in their structure, have been studied for their potential in binding to and affecting these receptors, which can have implications in neurological research and drug development (Maier & Wünsch, 2002).
4. Photochromic Properties
Research on spiro[indoline-naphthaline]oxazine derivatives, which share structural similarities with this compound, reveals interesting photochromic properties. These properties could be relevant for developing materials that change color in response to light, with potential applications in various scientific fields (Li et al., 2015).
5. Histone Deacetylase Inhibition
Spiropiperidine hydroxamic acid derivatives, including those based on spiro[chromane-2,4'-piperidine], have been identified as histone deacetylase (HDAC) inhibitors. These compounds, with their ability to inhibit HDACs, hold potential in cancer therapy and other medical applications where modulation of gene expression is key (Varasi et al., 2011).
Future Directions
The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . Therefore, the design and development of a novel drug for cancer treatment continues to be a crucial and difficult task for medicinal chemists around the world .
Properties
IUPAC Name |
N-(2-oxo-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-20(16-23-21(26)18-7-2-1-3-8-18)24-14-12-22(13-15-24)11-10-17-6-4-5-9-19(17)27-22/h1-9H,10-16H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZPHKVVTPNDJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3)OC4=CC=CC=C41 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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